![molecular formula C16H18N6O2 B5643833 N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5643833.png)
N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole and triazole derivatives have been extensively studied for their diverse biological activities and chemical properties. The specific compound "N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide" likely shares characteristics with these derivatives, including potential pharmacological activities and interesting chemical behaviors.
Synthesis Analysis
Synthesis of pyrazole and triazole derivatives often involves multistep reactions, starting from diazotization, cyclization, and substitution reactions. For example, the synthesis of triazeno derivatives from diazopyrazoles has been demonstrated, showcasing the complexity and versatility of these synthesis routes (Shealy & O'dell, 1971).
Molecular Structure Analysis
The molecular structure of pyrazole and triazole compounds has been elucidated through various techniques, including NMR, IR, and X-ray crystallography. These studies reveal the intricate molecular geometries and electronic structures, providing insights into their chemical behavior and interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole and triazole derivatives undergo a range of chemical reactions, including electrophilic substitution, cyclization, and nucleophilic addition. These reactions can be exploited to introduce various functional groups, altering the compound's chemical and biological properties (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and stability, of pyrazole and triazole derivatives are influenced by their molecular structure and substitution patterns. These properties are crucial for determining their applicability in different scientific and industrial contexts (Fedotov et al., 2022).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemical agents, and photostability, are key aspects that determine the utility of pyrazole and triazole derivatives in chemical syntheses and as potential biologically active compounds. Understanding these properties is essential for designing compounds with desired activities and stability (Ledenyova et al., 2018).
properties
IUPAC Name |
5-(phenoxymethyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-12(8-22-11-17-10-18-22)19-16(23)15-7-13(20-21-15)9-24-14-5-3-2-4-6-14/h2-7,10-12H,8-9H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIWDDEKGIDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.